molecular formula C19H17N3O5 B2875689 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide CAS No. 862831-82-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide

Cat. No. B2875689
M. Wt: 367.361
InChI Key: NASPVHRZMCVOHX-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s an organic molecule with an indole and a phenyl group, which are common structures in many bioactive compounds.



Synthesis Analysis

The synthesis would likely involve the reaction of the appropriate indole and phenyl precursors, possibly through a series of steps involving protection and deprotection of functional groups.



Molecular Structure Analysis

The structure can be analyzed using techniques like NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents, possibly under different conditions.



Physical And Chemical Properties Analysis

Properties like solubility, melting point, boiling point, and stability could be determined experimentally.


Scientific Research Applications

Environmental Remediation

One study discusses the complete oxidation of organic pollutants, such as metolachlor, using photoassisted Fenton reactions, highlighting the potential of similar compounds in environmental cleanup efforts (Pignatello & Sun, 1995).

Novel Synthetic Methodologies

Research on the synthesis of novel compounds, such as indole derivatives with potential antimicrobial properties, underscores the versatility of these molecules in drug development. For instance, the synthesis of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides was explored for their antibacterial and antifungal activities, indicating the utility of indole-based compounds in creating new therapeutic agents (Debnath & Ganguly, 2015).

Antifungal Agents

The development of antifungal agents based on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showcases the application of similar chemical structures in addressing fungal infections. These derivatives exhibited broad-spectrum antifungal activities, highlighting the potential for similar compounds in medical applications (Bardiot et al., 2015).

Cytotoxic Agents

A study on the synthesis and quantitative structure-activity relationships (QSAR) of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents emphasizes the potential of indole derivatives in cancer therapy. This research aimed at developing new chemical entities that could serve as potent anti-inflammatory agents with minimal gastrointestinal toxicities, illustrating the broad applicability of these compounds in drug design and development (Bhandari et al., 2010).

Safety And Hazards

Safety data would likely come from toxicity studies in cells or animals.


Future Directions

Future research could involve modifying the structure to enhance its properties or studying its effects in more complex biological systems.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASPVHRZMCVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide

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